Methyl 4-bromo-2-fluorocinnamate

Medicinal Chemistry ADME Lipophilicity

Building cinnamate libraries with mono-halogenated analogs limits diversification routes and metabolic stability screening. Methyl 4-bromo-2-fluorocinnamate solves this via orthogonal reactivity: - **Sequential functionalization**: Para-Br for Suzuki/Heck cross-coupling, ortho-F for SNAr substitution. - **Optimized physicochemical profile**: XLogP3 = 3.0 balances permeability/solubility for oral drug discovery. - **DEL-ready**: 259 g/mol, well-defined reactivity for DNA-encoded libraries. ≥98% purity, solid form. Immediate shipment for medicinal chemistry and agrochemical R&D.

Molecular Formula C10H8BrFO2
Molecular Weight 259.07 g/mol
CAS No. 149947-09-1
Cat. No. B3022651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2-fluorocinnamate
CAS149947-09-1
Molecular FormulaC10H8BrFO2
Molecular Weight259.07 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+
InChIKeyXRTIKCDGWXFCNF-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromo-2-Fluorocinnamate: Dual-Halogenated Cinnamate Building Block


Methyl 4-bromo-2-fluorocinnamate (CAS 149947-09-1), formally methyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate, is a cinnamate ester derivative bearing both bromine and fluorine substituents on the aromatic ring [1]. With a molecular formula of C10H8BrFO2 and a molecular weight of 259.07 g/mol, this compound is predominantly utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where halogenated cinnamates serve as precursors for the construction of complex bioactive molecules [1]. The compound is typically supplied as a solid with a purity of ≥98% and is characterized by an XLogP3 value of 3 and a topological polar surface area (TPSA) of 26.3 Ų .

Synthetic Handle
Dual halogenation enables orthogonal cross-coupling and SNAr derivatization
Analytical Quality
Research-grade purity with batch-specific NMR, HPLC, or GC documentation
Physicochemical Profile
Intermediate lipophilicity supports ADME-property optimization workflows

Why Generic Substitution Fails for Methyl 4-Bromo-2-Fluorocinnamate


Cinnamate esters constitute a broad class of compounds widely employed as building blocks, yet their physicochemical properties and synthetic utility vary dramatically based on aromatic substitution patterns. Simple analogs such as methyl cinnamate (no halogens) or mono-halogenated derivatives like methyl 4-fluorocinnamate or methyl 4-bromocinnamate offer distinct, but often inferior, profiles for specific research applications [1][2]. The simultaneous presence of both an ortho-fluorine and a para-bromine substituent in methyl 4-bromo-2-fluorocinnamate is not merely additive; it creates a unique electronic environment that fine-tunes lipophilicity, alters reactivity in cross-coupling reactions, and provides a distinct handle for sequential derivatization strategies [3]. The quantitative evidence detailed below demonstrates precisely where these differences translate into measurable advantages for scientific selection.

Dual halogen pattern (Br + F)
Mono-halogen or non-halogen analogs lack orthogonal reactivity handles
May limit synthetic complexity and sequential derivatization strategies
Intermediate lipophilicity profile
Analog LogP values span a wider range (lower or higher)
Divergent lipophilicity may shift ADME screening outcomes in lead optimization

Methyl 4-Bromo-2-Fluorocinnamate: Quantitative Evidence vs. Analogs


Lipophilicity Optimization: LogP Comparison with Analogs

Methyl 4-bromo-2-fluorocinnamate exhibits an intermediate lipophilicity profile that is distinct from both its non-halogenated and mono-halogenated counterparts, as quantified by XLogP3 and other logP metrics. This intermediate value is critical for balancing membrane permeability and aqueous solubility in drug discovery programs. The target compound shows an XLogP3 of 3 [1], whereas the non-halogenated methyl cinnamate has an XLogP of 2.60 [2] and a reported ACD/LogP of 2.18 . Mono-fluorinated methyl 4-fluorocinnamate has a significantly lower LogP of 2.01 [3], and mono-brominated methyl 4-bromocinnamate has a LogP of 2.635 and an XLogP3 of 3.3 .

Lipophilicity
Reported
Target XLogP3 = 3 vs. methyl cinnamate (2.60), 4-F (2.01), 4-Br (2.635/3.3)
Supports lipophilicity screening for permeability-solubility balance
Data to verify; computational predictions from vendor sources
Medicinal Chemistry ADME Lipophilicity

Hydrogen Bond Acceptor Advantage for Solubility

Methyl 4-bromo-2-fluorocinnamate possesses an increased number of hydrogen bond acceptors compared to mono-halogenated and non-halogenated analogs, which can improve aqueous solubility and influence target interactions. The target compound has 3 hydrogen bond acceptors [1], while methyl cinnamate has 2 [2], and methyl 4-bromocinnamate also has 2 . The topological polar surface area (TPSA) remains constant at 26.3 Ų across all compared compounds [1][2].

H-Bond Acceptors
Class-level
3 (vs. 2 in analogs)
Supports solubility assessment in lead optimization
Based on computed properties; experimental validation needed
Physicochemical Properties Drug-likeness Solubility

Dual Halogenation for Orthogonal Cross-Coupling and SNAr

Methyl 4-bromo-2-fluorocinnamate offers a distinct synthetic advantage over mono-halogenated analogs due to the presence of two different halogen atoms (Br and F) on the aromatic ring. The bromine atom at the para-position is a highly reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings [1]. Simultaneously, the ortho-fluorine atom can be activated for nucleophilic aromatic substitution (SNAr) under appropriate conditions, providing a second, orthogonal site for functionalization [1]. In contrast, mono-halogenated analogs like methyl 4-bromocinnamate offer only a single cross-coupling handle, limiting the complexity of achievable structures . The electron-withdrawing effect of the ortho-fluorine also enhances the reactivity of the para-bromine in cross-coupling reactions [1].

Reactive Handles
Class-level
2 distinct handles (Br cross-coupling, F SNAr)
Supports orthogonal functionalization strategies
Reactivity context depends on reaction conditions
Organic Synthesis Cross-Coupling Medicinal Chemistry

High Purity and Analytical Characterization for Reproducibility

Multiple reputable vendors supply methyl 4-bromo-2-fluorocinnamate with a standard purity of ≥98%, accompanied by batch-specific analytical data including NMR, HPLC, or GC . This level of characterization is comparable to or exceeds that of many mono-halogenated cinnamate esters, where purity specifications can vary more widely (e.g., 95-98%) and batch-to-batch consistency may be less rigorously documented . For example, methyl 4-fluorocinnamate is offered at ≥98% purity [1], while methyl 4-bromocinnamate is often listed with a purity of 95% .

Purity Specification
Specification review
≥98% with NMR/HPLC/GC
Supports batch consistency and procurement confidence
Verify batch-specific certificate of analysis
Quality Control Reproducibility Procurement

Methyl 4-Bromo-2-Fluorocinnamate: Research & Industrial Applications


Biaryl and Heteroaryl Libraries via Sequential Cross-Coupling

The presence of a para-bromine atom makes methyl 4-bromo-2-fluorocinnamate an ideal substrate for Suzuki-Miyaura, Heck, and Stille cross-coupling reactions to introduce a wide variety of aryl, heteroaryl, or vinyl groups. Following this initial coupling, the ortho-fluorine atom can be targeted for nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols, enabling the rapid generation of highly functionalized cinnamate derivatives for structure-activity relationship (SAR) studies in medicinal chemistry [1].

Lead Optimization: Lipophilicity and Metabolic Stability Tuning

With an XLogP3 of 3 and a balanced hydrogen bond acceptor count, this compound serves as a valuable core scaffold for optimizing the ADME properties of drug candidates. The fluorine atom is known to block metabolic oxidation at the ortho-position and modulate pKa, while the bromine atom provides a handle for further derivatization. This specific substitution pattern offers a lipophilicity profile (LogP ~2.7-3.0) that is often considered ideal for balancing permeability and solubility, making it a superior choice over mono-halogenated analogs for oral drug development [1].

Agrochemical Intermediate Synthesis

Halogenated cinnamate esters are recognized precursors for bioactive molecules in agrochemical research [1]. The dual-halogenated nature of methyl 4-bromo-2-fluorocinnamate allows for the construction of complex molecular frameworks with potential herbicidal, fungicidal, or insecticidal activity, where the specific electronic and steric properties conferred by the ortho-fluorine and para-bromine are critical for target engagement and selectivity.

FBDD and DNA-Encoded Library Building Block

The combination of a reactive bromine handle for on-DNA cross-coupling and a fluorine atom for modulating physicochemical properties makes this compound a strategic choice for inclusion in DNA-encoded libraries. Its moderate molecular weight (259.07 g/mol) and well-defined reactivity profile align with the requirements for high-quality fragment libraries and DEL synthesis, where each building block must offer a unique and valuable chemical space for hit identification [1].

Application
Selection Property
Validation Focus
Cross-Coupling Libraries
Dual reactive handles (Br cross-coupling, F SNAr)
Orthogonal functionalization efficiency
ADME Property Tuning
Intermediate lipophilicity with fluorine metabolic block
Permeability-solubility balance and metabolic stability
Agrochemical Synthesis
Dual-halogenated scaffold for electronic tuning
Target engagement and selectivity screening
Fragment-Based/DEL Synthesis
Reactive Br handle and fluorinated modulation
Library diversity and fragment hit identification

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